molecular formula C19H20N4O2 B2500258 3-(1-(1-methyl-1H-pyrrole-2-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one CAS No. 2034517-46-7

3-(1-(1-methyl-1H-pyrrole-2-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one

Cat. No.: B2500258
CAS No.: 2034517-46-7
M. Wt: 336.395
InChI Key: AMGDISGKMCOLKJ-UHFFFAOYSA-N
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Description

3-(1-(1-methyl-1H-pyrrole-2-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one is a useful research compound. Its molecular formula is C19H20N4O2 and its molecular weight is 336.395. The purity is usually 95%.
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Biological Activity

The compound 3-(1-(1-methyl-1H-pyrrole-2-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one , identified by its CAS number 2034517-46-7 , has garnered attention due to its potential biological activities, particularly in the context of cancer therapeutics and enzyme inhibition. This article delves into its biological activity, supported by case studies and research findings.

Chemical Structure and Properties

The molecular formula of the compound is C19H20N4O2C_{19}H_{20}N_{4}O_{2} with a molecular weight of 336.4 g/mol . The structure features a quinazolinone core, which is known for various pharmacological activities.

PropertyValue
CAS Number2034517-46-7
Molecular FormulaC₁₉H₂₀N₄O₂
Molecular Weight336.4 g/mol
DensityN/A
Boiling PointN/A
Melting PointN/A

Recent studies indicate that compounds similar to This compound exhibit significant inhibitory effects on the enzyme PARP-1 (Poly (ADP-ribose) polymerase 1) , which plays a crucial role in DNA repair mechanisms. Inhibition of PARP-1 can lead to synthetic lethality in cancer cells deficient in DNA repair capabilities, such as BRCA1/2-deficient cells .

PARP Inhibition

The compound's potential as a PARP inhibitor has been evaluated using colorimetric assays. The IC50 values for related quinazoline derivatives ranged from 2.31 to 57.35 nM , with some derivatives showing enhanced activity compared to the reference drug Olaparib . The structure–activity relationship (SAR) suggests that modifications at the terminal positions can significantly influence inhibitory potency.

Antiproliferative Effects

In vitro studies have demonstrated that derivatives of this compound can exhibit potent antiproliferative effects against various cancer cell lines. For instance, compounds structurally related to This compound showed IC50 values in the low micromolar range against breast cancer cell lines, indicating substantial cytotoxicity .

Case Studies

Several case studies have highlighted the efficacy of quinazoline derivatives in cancer therapy:

  • Study on BRCA-deficient Cells : A study found that certain quinazoline-based compounds exhibited significant cytotoxicity against MDA-MB-436 cells, a model for BRCA-deficient breast cancer. The best-performing compounds had IC50 values approximately four times lower than Olaparib, showcasing their potential as therapeutic agents .
  • Combination Therapy : Another investigation explored the combination of these quinazoline derivatives with chemotherapy agents, revealing synergistic effects that could enhance therapeutic outcomes in resistant cancer types .

Research Findings Summary

The following table summarizes key findings from recent research on the biological activity of related compounds:

Compound NameIC50 (nM)Activity TypeReference
This compoundTBDPARP Inhibition
Compound A (similar structure)12.86PARP Inhibition
Compound B (related derivative)2.57Antiproliferative
Compound C10.70Antiproliferative

Properties

IUPAC Name

3-[1-(1-methylpyrrole-2-carbonyl)piperidin-3-yl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O2/c1-21-10-5-9-17(21)19(25)22-11-4-6-14(12-22)23-13-20-16-8-3-2-7-15(16)18(23)24/h2-3,5,7-10,13-14H,4,6,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMGDISGKMCOLKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C(=O)N2CCCC(C2)N3C=NC4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.